Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 3-oxo-3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)propanoate with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of derivatives with different substituents at the 4-position.
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules, influencing their activity . The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar structure but lacks the bromine atom.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: Contains a fused pyridine ring, offering different reactivity and applications.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFXYVAMGZQPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)OCC)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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